molecular formula C10H17Br B12553717 10-Bromodeca-3,6-diene CAS No. 166901-12-8

10-Bromodeca-3,6-diene

Cat. No.: B12553717
CAS No.: 166901-12-8
M. Wt: 217.15 g/mol
InChI Key: UBHJCNJQSDAXPL-UHFFFAOYSA-N
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Description

10-Bromodeca-3,6-diene is an organic compound with the molecular formula C10H17Br. It is a brominated diene, characterized by the presence of two double bonds and a bromine atom attached to a ten-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromodeca-3,6-diene typically involves the bromination of deca-3,6-diene. One common method is the addition of bromine (Br2) to deca-3,6-diene in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 10-Bromodeca-3,6-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Addition: Bromine (Br2) in dichloromethane.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst

Major Products:

    Substitution: Formation of deca-3,6-diene derivatives with different functional groups.

    Addition: Formation of dibromo derivatives.

    Oxidation: Formation of epoxides.

    Reduction: Formation of decane

Scientific Research Applications

10-Bromodeca-3,6-diene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of polymers and other materials.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 10-Bromodeca-3,6-diene involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bonds in the compound serve as reactive sites for chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Properties

CAS No.

166901-12-8

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

10-bromodeca-3,6-diene

InChI

InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7H,2,5,8-10H2,1H3

InChI Key

UBHJCNJQSDAXPL-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCCCBr

Origin of Product

United States

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